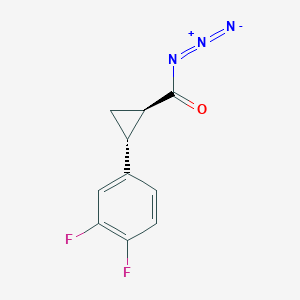

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide

Description

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide is a stereospecific cyclopropane derivative featuring a 3,4-difluorophenyl substituent and a reactive azide functional group. This compound is synthesized from its carboxylic acid precursor, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (C₁₀H₈F₂O₂, MW 198.166), via aminolysis and subsequent Huffman rearrangement, as described in . Key physical properties of the precursor include a density of 1.4 g/cm³, boiling point of 308.1°C, and crystalline morphology . The azide derivative serves as a critical intermediate in synthesizing Ticagrelor, a platelet aggregation inhibitor, highlighting its pharmaceutical relevance .

Properties

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOVAIMDRIXGIU-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Corey-Chaykovsky Reaction with Dimethylsulfoxonium Methylide

The most widely cited approach involves reacting (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate with dimethylsulfoxonium methylide in dimethyl sulfoxide (DMSO) under basic conditions. This method, described in patents, achieves a diastereomeric excess of 91.8% for the trans-(1R,2R) configuration. Critical parameters include:

-

Temperature : 40–50°C

-

Base : Sodium hydroxide (NaOH) or sodium hydride (NaH)

-

Additives : Sodium iodide (NaI) to enhance reaction kinetics.

The reaction proceeds via a [2+1] cycloaddition mechanism, where the methylide attacks the α,β-unsaturated ester to form the strained cyclopropane ring. Menthol-based ester auxiliaries facilitate diastereomeric separation through crystallization.

Phosphonate-Based Cyclopropanation

An alternative route employs triethyl phosphonoacetate and (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol in toluene with potassium tert-butoxide. This method, detailed in, yields the cyclopropane carboxylate ester with 87% efficiency. Key steps include:

-

Claisen-Schmidt condensation between the phosphonate and aldehyde-derived alcohol.

-

Ring closure at 30–50°C for 30 hours.

This pathway avoids DMSO but requires stringent temperature control to prevent epimerization.

Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid

The carboxylic acid precursor is generated via hydrolysis of the cyclopropane ester. Two hydrolysis methods are prevalent:

Alkaline Hydrolysis in Ethanol

Patents describe saponification using 45% aqueous NaOH in ethanol at 46°C for 2.5 hours, followed by acidification with HCl to pH 2. This method achieves near-quantitative conversion but requires solvent distillation to remove menthol byproducts.

Methanol-Water Hydrolysis

A milder approach uses methanol-water mixtures with NaOH at 65°C for 1.5 hours, as reported in. This method simplifies workup by eliminating azeotropic drying but may compromise yield (87%) due to partial ester recovery.

Preparation of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Chloride

The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Thionyl Chloride Method

Oxalyl Chloride Variation

Patent substitutes SOCl₂ with oxalyl chloride in dichloromethane at 0°C, minimizing side reactions. While safer, this method necessitates rigorous moisture control and yields 89–92% acyl chloride.

Azide Formation via Nucleophilic Substitution

The final step involves substituting the acyl chloride’s chloride with an azide group. Two protocols are industrially validated:

Phase-Transfer Catalyzed Azidation

A biphasic system (toluene-water) with sodium azide (NaN₃) and tetrabutylammonium bromide (TBAB) achieves 94% yield at 25°C in 2 hours. TBAB facilitates NaN₃ dissolution in the organic phase, accelerating substitution.

Homogeneous Azidation in Acetonitrile

Using NaN₃ in anhydrous acetonitrile at 50°C for 4 hours avoids phase-transfer catalysts but requires extensive drying and yields 85–88%.

Comparative Analysis of Methodologies

| Parameter | Corey-Chaykovsky | Phosphonate |

|---|---|---|

| Cyclopropanation Yield | 91.8% de | 87% |

| Reaction Time | 6–8 hours | 30 hours |

| Safety | Moderate (NaH) | High (KOtBu) |

| Scalability | Industrial | Lab-scale |

| Azidation Method | Phase-Transfer | Homogeneous |

|---|---|---|

| Yield | 94% | 88% |

| Catalyst Load | 0.05 equiv TBAB | None |

| Solvent Recovery | 85% toluene | 78% acetonitrile |

Critical Process Considerations

Chemical Reactions Analysis

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H8F2N3O

- Molecular Weight : 228.19 g/mol

- CAS Number : 220352-36-3

The compound features a cyclopropane structure substituted with a difluorophenyl group and an azide functional group, which contributes to its reactivity and potential utility in various chemical transformations.

Pharmaceutical Applications

-

Synthesis of P2Y12 Receptor Antagonists

- (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl azide is utilized as an intermediate in the synthesis of AZD6140, an orally active reversible P2Y12 receptor antagonist. This receptor plays a critical role in platelet activation and aggregation, making it a target for antiplatelet therapies in cardiovascular diseases .

- Potential Anticancer Activity

- Development of Novel Antibiotics

Case Study 1: Synthesis of AZD6140

A significant amount of research has focused on the synthesis pathways involving this compound. The compound serves as a key intermediate in the production of AZD6140. The synthesis process typically involves:

- Formation of the cyclopropane ring.

- Introduction of the difluorophenyl group.

- Conversion to the azide form through nucleophilic substitution reactions.

This synthetic route has been optimized for yield and purity, demonstrating efficient scalability for pharmaceutical applications.

Case Study 2: Anticancer Screening

Research conducted by various institutions has explored the anticancer properties of derivatives synthesized from this compound. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. These findings suggest potential for further development into therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| P2Y12 Receptor Antagonists | Intermediate for AZD6140 synthesis | Effective in inhibiting platelet aggregation |

| Anticancer Activity | Potential scaffold for anticancer drugs | Selective cytotoxicity observed in vitro |

| Antibiotic Development | Base for novel antibiotic compounds | Facilitates click chemistry for diverse compound libraries |

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide involves its interaction with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

| Compound Name | Molecular Formula | Key Functional Groups | Primary Use/Application |

|---|---|---|---|

| (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide | C₁₁H₈F₂N₃O | Cyclopropane, difluorophenyl, azide | Pharmaceutical intermediate |

| Albaconazole (CAS-187949-02-6) | C₂₀H₁₆ClF₂N₅O₂ | Quinazolinone, triazole, difluorophenyl | Antifungal agent |

| Cyclanilide | C₁₁H₉Cl₂NO₂ | Cyclopropane, dichlorophenyl, amide | Plant growth regulator (pesticide) |

| Ethyl(fluorophenyl)(piperidin-2-yl)acetate | C₁₆H₂₂FNO₂ | Piperidine, ester, fluorophenyl | Unspecified (structural analogue) |

Key Observations:

- Cyclopropane Ring : Present in both the target compound and cyclanilide (), this rigid structure enhances metabolic stability and influences receptor binding .

- Halogenated Aryl Groups : The difluorophenyl group in the target compound and Albaconazole contrasts with cyclanilide’s dichlorophenyl group. Fluorine’s electronegativity improves lipid solubility and bioavailability compared to chlorine .

- Functional Groups : The azide group in the target compound is distinct from Albaconazole’s triazole or cyclanilide’s amide, directing their respective reactivities and applications .

Stereochemical Considerations

The (1R,2R) configuration is critical for bioactivity, as seen in Albaconazole’s antifungal efficacy () and the Ticagrelor intermediate’s stereospecific synthesis (). Enantiomeric impurities in cyclopropane derivatives can drastically alter pharmacological profiles, underscoring the need for precise stereochemical control .

Physicochemical and Stability Profiles

- Thermal Stability : The high boiling point (308°C) and low vapor pressure (0.0 mmHg at 25°C) of the carboxylic acid precursor indicate robustness under synthetic conditions.

- Reactivity : The azide group’s instability under heat or light necessitates inert storage conditions, contrasting with cyclanilide’s amide stability .

Biological Activity

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl azide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H8F2N3O

- Molecular Weight : 225.19 g/mol

- CAS Number : 1006376-62-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

The compound has been studied for its potential as an antiviral agent and its effects on various cellular processes. Key findings include:

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against several viral strains by inhibiting viral replication mechanisms.

- Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases that are crucial for cell proliferation and survival, making it a candidate for cancer therapy.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Antiviral efficacy | Demonstrated significant reduction in viral load in treated cells compared to controls. |

| Study 2 | Kinase inhibition | Showed selective inhibition of AAK1 and GAK kinases with IC50 values in the low micromolar range. |

| Study 3 | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions. |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest moderate bioavailability with rapid clearance from systemic circulation. Toxicity assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves cyclopropane ring protons and substituents.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₁H₉F₂N₃O: 261.07 g/mol).

- X-ray Diffraction : Resolves absolute stereochemistry and crystal packing .

What are the stability considerations for handling this azide compound?

Q. Basic Research Focus

- Thermal Sensitivity : Azides may decompose explosively under heat or shock. Store at 2–8°C in inert atmospheres (argon/nitrogen) .

- Light Sensitivity : Protect from UV exposure to prevent photolytic decomposition.

- Compatibility : Avoid contact with transition metals (e.g., Cu, Fe) to prevent unintended catalysis .

How can this compound be utilized in click chemistry applications?

Advanced Research Focus

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. Key considerations:

- Reaction Conditions : Use Cu(I) catalysts (e.g., TBTA ligands) in aqueous/organic solvents at 25–50°C.

- Substrate Design : Pair with terminal alkynes (e.g., propargyl-modified biomolecules) to form stable triazole linkages .

How can researchers identify and mitigate synthetic impurities?

Q. Advanced Research Focus

- Impurity Profiling : LC-MS or GC-MS detects byproducts like urea derivatives (e.g., cyclopropyl urea impurities from incomplete azide formation) .

- Process Optimization : Adjust reaction stoichiometry (e.g., excess NaN₃) or purification methods (e.g., column chromatography with silica gel) to reduce impurities .

What computational methods support reactivity prediction for this compound?

Q. Advanced Research Focus

- DFT Calculations : Model transition states of cyclopropanation or azide decomposition pathways using software like Gaussian or ORCA.

- Molecular Dynamics : Simulate stability in solvents (e.g., DMSO, THF) to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.